![molecular formula C22H22N2O2 B283748 N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide](/img/structure/B283748.png)
N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide, also known as MNA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNA is a small molecule that has been synthesized and extensively studied for its biological and pharmacological activities.
作用機序
The mechanism of action of N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide has been shown to modulate various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects
N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide has been shown to protect against neuronal damage and cell death in various models of neurodegenerative diseases.
実験室実験の利点と制限
N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide has several advantages for lab experiments, including its small size, high purity, and ease of synthesis. N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide is also stable under various conditions, which makes it suitable for use in various assays and experiments. However, N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide. One direction is to further investigate the mechanism of action of N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide and its potential targets in various diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide in vivo, including its absorption, distribution, metabolism, and excretion. Additionally, the development of novel N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide derivatives with improved properties and efficacy is also an area of future research. Finally, the potential use of N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide as a diagnostic or therapeutic agent in various diseases should be explored further.
Conclusion
In conclusion, N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields. N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide has been synthesized and extensively studied for its biological and pharmacological activities. N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. Moreover, N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide has several advantages for lab experiments, including its small size, high purity, and ease of synthesis. The future directions for the research on N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide include further investigation of its mechanism of action, pharmacokinetics, and pharmacodynamics, as well as the development of novel N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide derivatives with improved properties and efficacy.
合成法
The synthesis of N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide involves the reaction of 4-(4-morpholinylmethyl)aniline with 1-naphthoyl chloride in the presence of a base. The reaction yields N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide as a white solid, which can be purified by recrystallization. The purity and yield of N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide can be determined by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
科学的研究の応用
N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide has been studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide has also been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress and inflammation in the brain. Furthermore, N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
分子式 |
C22H22N2O2 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
N-[4-(morpholin-4-ylmethyl)phenyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C22H22N2O2/c25-22(21-7-3-5-18-4-1-2-6-20(18)21)23-19-10-8-17(9-11-19)16-24-12-14-26-15-13-24/h1-11H,12-16H2,(H,23,25) |
InChIキー |
SPUJLFQDPYTEGW-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
正規SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



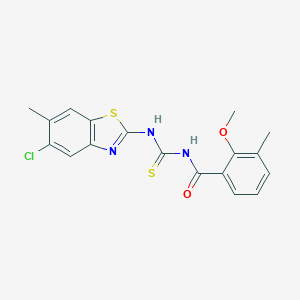
![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-5-(3-chlorophenyl)furan-2-carboxamide](/img/structure/B283668.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B283670.png)
![2-(4-bromophenoxy)-N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B283671.png)
![N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B283673.png)
![5-bromo-N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxybenzamide](/img/structure/B283675.png)
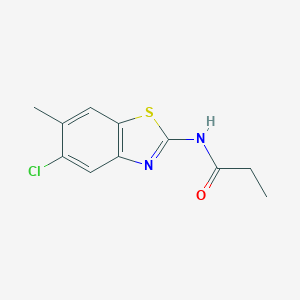
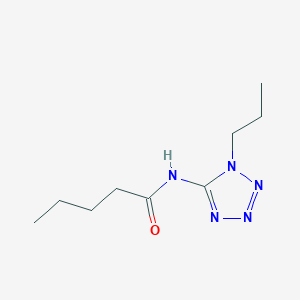
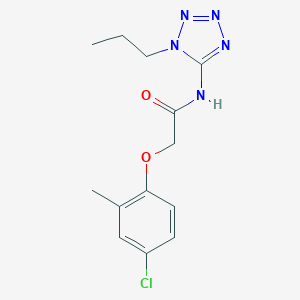
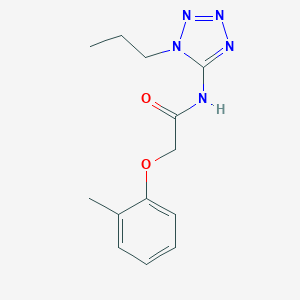
![2-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B283686.png)
![2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B283687.png)
![2-{[3-Bromo-5-methoxy-4-(2-thienylmethoxy)benzyl]amino}ethanol](/img/structure/B283690.png)
![2-[4-(2,4-Dichlorobenzyloxy)-3-chloro-5-methoxybenzylamino]ethanol](/img/structure/B283692.png)